Bienvenue dans la boutique en ligne BenchChem!

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Drug Resistance Nuclear Accumulation Multidrug Resistance

Essential reference standard for doxorubicin impurity profiling. This non-cytostatic, lipophilic degradation product enables accurate method validation and MDR research via passive cellular uptake studies. Certified for ICH-compliant ANDA submissions to ensure analytical specificity.

Molecular Formula C19H12O6
Molecular Weight 336.3 g/mol
CAS No. 64845-67-6
Cat. No. B193360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione
CAS64845-67-6
Synonyms7,8-dehydro-9,10-desacetyldoxorubicinone
7,8-DHDA-DR
Molecular FormulaC19H12O6
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)O)O
InChIInChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20,22,24H,1H3
InChIKeyRFDUJWCLBWPLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed to Dark Red Solid

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS 64845-67-6): A Key Doxorubicin Degradation Impurity for Pharmaceutical Analysis and Mechanistic Studies


6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS 64845-67-6), also known as 7,8-dehydro-9,10-desacetyldoxorubicinone (D*), is an anthracycline-related degradation product formed from doxorubicin and pirarubicin under physiological conditions [1]. It is a lipophilic compound that lacks cytostatic activity but accumulates in the nuclei of both drug-sensitive and drug-resistant cancer cells, distinguishing it from the parent anthracyclines [1]. This compound is primarily utilized as a reference standard in analytical method development and quality control for doxorubicin formulations, and as a tool to investigate anthracycline degradation pathways and resistance mechanisms [2].

Why Doxorubicin Impurity 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione Cannot Be Replaced by Other Anthracycline Analogs


Generic substitution of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione with other anthracycline analogs or impurities is scientifically invalid due to its distinct molecular properties and biological behavior. Unlike doxorubicin, which exhibits dose-dependent cytotoxicity and differential nuclear accumulation in resistant cells, this compound is a non-cytostatic degradation product that forms spontaneously in aqueous media and accumulates equivalently in both drug-sensitive and drug-resistant cell nuclei [1]. Its unique fluorescence emission spectrum strongly interferes with doxorubicin quantification, making it a critical analytical control rather than a therapeutic agent [2]. Furthermore, its high lipophilicity confers rapid, passive cellular uptake that is independent of transporter-mediated efflux, a characteristic not shared by glycosylated anthracyclines like doxorubicin or daunorubicin [1].

Quantitative Differentiation of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione from Doxorubicin and Other Anthracyclines


Nuclear Accumulation in Drug-Resistant Cells: Equivalent Uptake in Sensitive and Resistant K562 Cells

In a comparative microspectrofluorometric study, 6,8,11-trihydroxy-1-methoxytetracene-5,12-dione (D*) was formed in the medium during incubation of drug-sensitive K562 cells with doxorubicin and drug-resistant K562 cells with pirarubicin or doxorubicin. Unlike the parent drugs, which showed differential nuclear accumulation, D* accumulated equivalently in the nuclei of both sensitive and resistant cells [1]. This indicates that D* bypasses the multidrug resistance (MDR) efflux pumps that limit the nuclear concentration of doxorubicin and pirarubicin.

Drug Resistance Nuclear Accumulation Multidrug Resistance

Cytostatic Activity: Complete Absence of Antiproliferative Effect

Multiple studies confirm that 6,8,11-trihydroxy-1-methoxytetracene-5,12-dione (D*) lacks cytostatic properties [REFS-1, REFS-2]. This is in stark contrast to doxorubicin, which exhibits potent cytotoxicity with IC50 values typically in the nanomolar range against various cancer cell lines . The absence of activity is attributed to the lack of the daunosamine sugar moiety required for topoisomerase II inhibition and DNA intercalation.

Cytotoxicity Anticancer Activity Degradation Product

Fluorescence Interference: Distinct Spectral Properties Compromising Doxorubicin Quantification

The fluorescence emission of 6,8,11-trihydroxy-1-methoxytetracene-5,12-dione (D*) strongly interferes with that of doxorubicin, complicating direct fluorescence-based quantification [1]. Hovorka et al. demonstrated that D* forms spontaneously in aqueous environments and its emission overlaps with doxorubicin, necessitating advanced spectral unmixing or lifetime analysis techniques to separate the signals [1]. This interference is not observed with doxorubicin alone or with other common degradation products like 7-deoxydoxorubicinone.

Fluorescence Spectroscopy Analytical Interference Method Validation

Lipophilicity and Cellular Uptake: Rapid Passive Diffusion Compared to Doxorubicin

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (D*) is described as a highly lipophilic compound that is taken up rapidly into both drug-sensitive and drug-resistant cells [1]. In contrast, doxorubicin and other glycosylated anthracyclines exhibit slower, transporter-mediated uptake and are subject to efflux by P-glycoprotein in resistant cells [1]. While quantitative logP or uptake rate constants are not provided in the primary literature, the qualitative difference in uptake kinetics is a defining characteristic.

Lipophilicity Cellular Uptake Drug Transport

Regulatory Compliance: Certified Reference Standard for ANDA and Method Validation

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) for Abbreviated New Drug Application (ANDA) or during commercial production of Doxorubicin [1]. Traceability against pharmacopeial standards (USP or EP) can be provided [1]. This contrasts with non-certified or research-grade analogs, which lack the necessary documentation and purity specifications for regulatory submissions.

Reference Standard ANDA Quality Control

Practical Applications of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione in Pharmaceutical Analysis and Research


Analytical Method Development for Doxorubicin Formulations

This compound is an essential impurity reference standard for developing and validating HPLC, LC-MS, and fluorescence-based assays to accurately quantify doxorubicin in pharmaceutical formulations. Its distinct spectral interference and lack of cytostatic activity require specific analytical resolution, as demonstrated in studies where D* fluorescence overlapped with doxorubicin, necessitating spectral unmixing [1]. Using this certified reference material ensures method specificity, linearity, and accuracy, meeting ICH guidelines for impurity profiling in ANDA submissions [2].

Mechanistic Studies of Anthracycline Resistance

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione serves as a valuable tool to dissect MDR mechanisms. Its equivalent nuclear accumulation in sensitive and resistant K562 cells, in contrast to doxorubicin's reduced accumulation in resistant cells, allows researchers to distinguish transporter-mediated efflux from other resistance pathways [3]. It can be used as a passive diffusion control in cellular uptake and efflux assays.

Quality Control in Doxorubicin Manufacturing

As a specified impurity in doxorubicin drug substance and product, this compound must be monitored and controlled during manufacturing. Its certified reference standard, with documented purity and characterization data, is used to establish acceptance criteria, validate cleaning processes, and ensure batch-to-batch consistency in commercial production, supporting regulatory compliance and patient safety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.